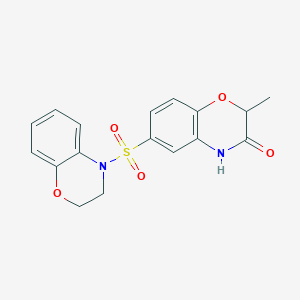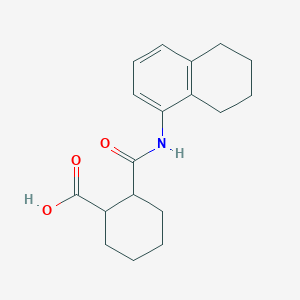![molecular formula C27H28N4O3 B269656 1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone is a chemical compound that belongs to the class of triazolyl ketones. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone is not fully understood. However, it has been suggested that the compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes involved in these processes.
Biochemical and Physiological Effects:
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone has been reported to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone in lab experiments is its potential to inhibit the growth of cancer cells and exhibit anti-inflammatory effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action and identify specific targets for its activity. Additionally, further research is needed to optimize the synthesis method for this compound and improve its solubility in water.
Synthesemethoden
The synthesis of 1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone involves the reaction of 4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-1-phenyl-1H-1,2,4-triazole-5(4H)-thione with ethyl chloroacetate in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone has potential applications in drug discovery and development. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. The compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
|---|---|
Molekularformel |
C27H28N4O3 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C27H28N4O3/c1-20(32)26-28-31(23-7-4-3-5-8-23)27(30(26)24-9-6-10-25(19-24)33-2)21-11-13-22(14-12-21)29-15-17-34-18-16-29/h3-14,19,27H,15-18H2,1-2H3 |
InChI-Schlüssel |
XSTKGDZJTAUFRX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)N4CCOCC4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(=O)C1=NN(C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)N4CCOCC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)


![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
